![molecular formula C23H16F3N3O2 B3521320 4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3521320.png)
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phthalazinyl core. One common approach is the condensation of phthalic anhydride with an appropriate amine, followed by subsequent modifications to introduce the trifluoromethyl group and the benzamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: The compound may have applications in drug development, particularly in the treatment of diseases related to its molecular targets.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the benzamide moiety play crucial roles in its biological activity, potentially affecting enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzamide
4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxyacetate
N-[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]acetamide
Uniqueness: This compound stands out due to its trifluoromethyl group, which can significantly influence its chemical and biological properties compared to similar compounds without this group.
Properties
IUPAC Name |
4-(3-methyl-4-oxophthalazin-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c1-29-22(31)19-8-3-2-7-18(19)20(28-29)14-9-11-15(12-10-14)21(30)27-17-6-4-5-16(13-17)23(24,25)26/h2-13H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZJLYYGGDPWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


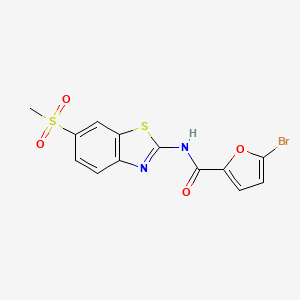
![N,N'-(4-methyl-1,2-phenylene)bis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3521247.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B3521251.png)
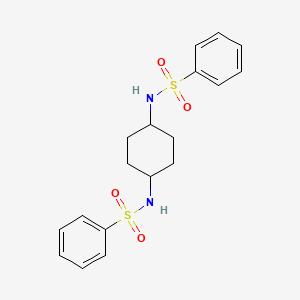
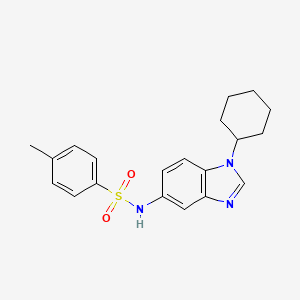
![ethyl 5-acetyl-4-methyl-2-{[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3521270.png)
![5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE](/img/structure/B3521302.png)
![5-bromo-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B3521307.png)
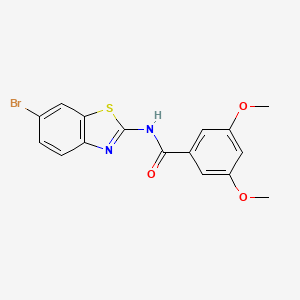
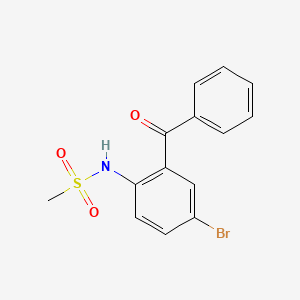
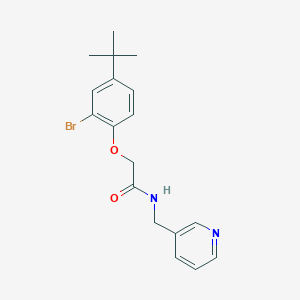
![2,4-dichloro-1-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B3521340.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3521348.png)

